molecular formula C16H19NO3S B2511641 N-(2-(furan-3-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1428380-22-6

N-(2-(furan-3-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No. B2511641
CAS RN: 1428380-22-6
M. Wt: 305.39
InChI Key: LZZBUKNRFSELGA-UHFFFAOYSA-N
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Description

Furans are five-membered aromatic heterocycles containing one oxygen atom that are important building blocks in organic chemistry . They are also found in various natural sources, mostly in plants, algae, and microorganisms .


Synthesis Analysis

Furan compounds can be synthesized using various methods. Some classical methods have been modified and improved, while other new methods have been developed . A vast variety of catalysts was used for these transformations . For instance, a novel method for the synthesis of ester and amide derivatives containing furan rings (furfural derivatives) under mild synthetic conditions supported by microwave radiation has been reported .


Molecular Structure Analysis

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom . Chemical compounds containing such rings are also referred to as furans .


Chemical Reactions Analysis

Furan is a π-excessive heterocycle and hence prefers electrophilic substitution reactions . At the same time, it behaves chemically as a typical diene and exhibits greater reactivity towards addition reactions .


Physical And Chemical Properties Analysis

Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature . It is soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound’s sulfonamide group and furan moiety make it an attractive candidate for drug design. Researchers explore its potential as an anticancer agent, kinase inhibitor, or enzyme modulator. For instance:

Spiroindoline Synthesis

Combining this compound with other reagents can lead to spiroindoline derivatives. These spiro compounds often exhibit interesting biological activities. For example, the reaction with diethyl acetylenedicarboxylate and N-alkylisatins yields spiro-1-alkyl-1,3-dihydro-2H-indol-2-ones .

Biological Screening

Researchers investigate the biological potential of indole derivatives, including those derived from furan-3-carboxylates. These studies involve screening for anti-HIV, antiparasitic, or other bioactive properties .

Thiofucoside Derivatives

S-containing thiofucoside derivatives act as nonhydrolyzable mimetics of the natural tetrasaccharide SLe x. These compounds have potential applications in glycobiology and immunology.

Safety and Hazards

Furan is toxic and may be carcinogenic in humans . It’s important to handle it with care and use appropriate safety measures.

Future Directions

The production of chemicals from biomass offers both economic and ecological benefits . Furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) are particularly promising . The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .

properties

IUPAC Name

N-[2-(furan-3-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c18-21(19,17-9-7-13-8-10-20-12-13)16-6-5-14-3-1-2-4-15(14)11-16/h5-6,8,10-12,17H,1-4,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZBUKNRFSELGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCC3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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